molecular formula C6H11N3O2 B12876382 2-(5-Oxopyrrolidin-2-yl)acetohydrazide CAS No. 89691-71-4

2-(5-Oxopyrrolidin-2-yl)acetohydrazide

Cat. No.: B12876382
CAS No.: 89691-71-4
M. Wt: 157.17 g/mol
InChI Key: VZLUTRWHGLKDKD-UHFFFAOYSA-N
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Description

2-(5-Oxopyrrolidin-2-yl)acetohydrazide is a chemical compound with the molecular formula C6H11N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-Oxopyrrolidin-2-yl)acetohydrazide can be synthesized through the condensation of 2-(5-oxopyrrolidin-2-yl)acetates with hydrazine hydrate and phenylhydrazine . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxopyrrolidin-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-oxo-2-pyrrolidinyl)acetic acid, while reduction could produce 2-(5-hydroxy-2-pyrrolidinyl)acetohydrazide.

Scientific Research Applications

2-(5-Oxopyrrolidin-2-yl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxopyrrolidin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

2-(5-Oxopyrrolidin-2-yl)acetohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. This compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

89691-71-4

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2-(5-oxopyrrolidin-2-yl)acetohydrazide

InChI

InChI=1S/C6H11N3O2/c7-9-6(11)3-4-1-2-5(10)8-4/h4H,1-3,7H2,(H,8,10)(H,9,11)

InChI Key

VZLUTRWHGLKDKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CC(=O)NN

Origin of Product

United States

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